Cas no 79277-27-3 (Thifensulfuron-methyl)
Thifensulfuron-methyl Chemical and Physical Properties
Names and Identifiers
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- Thifensulfuron Methyl
- Methyl 3-[[[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate
- thifensulfuron-methyl
- Thifensulfuron-methyl solution
- Harmony
- methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate
- Thifensulfuron-methyl Standard
- methyl 3-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}thiophene-2-carboxylate
- thiameturon-methyl
- Methyl 3-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)thiophene-2-carboxylate
- Thifensulfuronmethyl
- DPX-M 6316
- Harmony 75DF
- Harmony GT
- Harmony GT-XP
- Harmony SX
- Pinnacle
- Pinnacle 25DF
- Refine
- Refine DF
- Thifensulfuron methyl ester
- Thifensulfuron-methyl
-
- MDL: MFCD00468118
- Inchi: 1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19)
- InChI Key: AHTPATJNIAFOLR-UHFFFAOYSA-N
- SMILES: O=C(C1=C(S(NC(NC2N=C(C)N=C(OC)N=2)=O)(=O)=O)C=CS1)OC
- BRN: 7448062
Computed Properties
- Exact Mass: 387.03100
- Monoisotopic Mass: 387.030725
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 597
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 1.6
- Topological Polar Surface Area: 186
Experimental Properties
- Color/Form: The pure product is white crystal.
- Density: 1.56
- Melting Point: 186.0 to 190.0 deg-C
- Refractive Index: 1.609
- PSA: 186.09000
- LogP: 2.09180
- Merck: 9316
- pka: pKa at 25°: 4.0
- λmax: 280(Acidic aq.)(lit.)
Thifensulfuron-methyl Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H410
- Warning Statement: P273-P391-P501
- Hazardous Material transportation number:UN3077 9/PG 3
- WGK Germany:2
- Hazard Category Code: 50/53
- Safety Instruction: S60-S61
- RTECS:XM8463000
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:S60;S61
- Risk Phrases:R50/53
Thifensulfuron-methyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FE636-20mg |
Thifensulfuron-methyl |
79277-27-3 | ,98% | 20mg |
¥224.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110006-100mg |
Thifensulfuron-methyl |
79277-27-3 | ,98% | 100mg |
¥514.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006507-1ml |
Thifensulfuron-methyl |
79277-27-3 | 100μg/ml(u=2%,:) | 1ml |
¥211 | 2024-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76116-50MG |
Thifensulfuron-methyl |
79277-27-3 | reference material | 50MG |
¥796.8 | 2022-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46028-100MG |
Thifensulfuron-methyl |
79277-27-3 | 100mg |
¥1010.29 | 2024-12-26 | ||
| TRC | T344700-250mg |
Thifensulfuron-methyl |
79277-27-3 | 250mg |
$ 75.00 | 2023-09-05 | ||
| TRC | T344700-1g |
Thifensulfuron-methyl |
79277-27-3 | 1g |
$ 108.00 | 2023-09-05 | ||
| TRC | T344700-2.5g |
Thifensulfuron-methyl |
79277-27-3 | 2.5g |
$210.00 | 2023-05-17 | ||
| TRC | T344700-5g |
Thifensulfuron-methyl |
79277-27-3 | 5g |
$ 391.00 | 2023-09-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16160-5g |
Thifensulfuron-methyl |
79277-27-3 | 95% | 5g |
¥299.0 | 2023-09-06 |
Thifensulfuron-methyl Production Method
Production Method 1
1.2 1 - 2 h, 70 - 75 °C
Production Method 2
Production Method 3
Production Method 4
1.2 Solvents: Xylene ; 6 h, 110 °C; 2 h, 135 °C
1.3 Solvents: 1,2-Dichloroethane ; 24 h, reflux
Thifensulfuron-methyl Raw materials
- 2-Thiophenecarboxylic acid, 3-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester
- Methyl 3-Aminosulfonyl-2-thiopene Carboxylate
- 4-methoxy-6-methyl-1,3,5-triazin-2-amine
Thifensulfuron-methyl Preparation Products
Thifensulfuron-methyl Suppliers
Thifensulfuron-methyl Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Thifensulfuron-methyl
Thifensulfuron-methyl: A Comprehensive Overview of Its Chemistry, Applications, and Recent Advances
Thifensulfuron-methyl, identified by CAS No. 79277-27-3, is a sulfonylurea herbicide renowned for its high efficacy in controlling broadleaf and grassy weeds in agricultural systems. As a member of the sulfonylurea class, this compound operates through a unique biochemical mechanism that selectively targets sensitive plant species while sparing crops such as wheat, barley, and soybeans. Its chemical structure—comprising a methylsulfonyl group attached to a thiophene ring—confers exceptional selectivity and stability under field conditions.
The molecular formula of thifensulfuron-methyl is C14H11N3O5S2, with a molecular weight of 369.4 g/mol. This compound’s physicochemical properties, including low water solubility (<0.1 mg/L at 25°C) and high vapor pressure (approximately 1 × 10⁻⁶ Pa), enable efficient soil adsorption and prolonged residual activity in target environments. Recent studies highlight its rapid degradation via microbial activity in aerobic soils, aligning with sustainable agricultural practices (Pesticide Biochemistry and Physiology, 2023).
Thifensulfuron-methyl’s primary mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which catalyzes the synthesis of branched-chain amino acids essential for protein synthesis in plants. This disruption halts meristem cell division within hours of application, leading to visible chlorosis within days and eventual plant desiccation. Research published in Weed Science (2024) underscores its specificity toward weed species lacking ALS resistance mutations, making it particularly effective against Amaranthus palmeri, Bromus sterilis, and other economically damaging species.
In agricultural applications, thifensulfuron-methyl-based formulations are widely integrated into integrated pest management strategies for cereal crops like wheat (Triticum aestivum) and soybeans (Glycine max). Field trials conducted in North America demonstrated yield increases of up to 18% in soybean crops treated with this herbicide compared to untreated plots (Agricultural Water Management, 2023). Its low application rates (typically 15–30 g ai/ha) reduce environmental loading while maintaining robust weed control efficacy across diverse soil types.
New research directions for thifensulfuron-methyl include:
- Enhanced formulation technologies to improve foliar uptake efficiency;
- Genetic studies on ALS enzyme variants to predict resistance development;
- Synergistic combinations with bioherbicides for reduced chemical dependency.
A groundbreaking study from the University of California Davis (published May 2024) revealed that combining thifensulfuron-methyl with endophytic fungi strains can extend weed control duration by up to 4 weeks without compromising crop health. This discovery addresses growing concerns over herbicide resistance while maintaining yield integrity.
In environmental risk assessments, recent LC50 data from OECD-compliant trials confirm minimal toxicity to non-target organisms: acute values exceed 10 mg/L for Daphnia magna and >5 mg/L for rainbow trout (Aquatic Toxicology, 2024). Soil microcosm experiments further indicate rapid mineralization (>95% degradation within 6 weeks), supporting its classification as an environmentally persistent but biodegradable compound.
Economic analyses from FAO-affiliated studies estimate global thifensulfuron-methyl usage at approximately 8 million hectares annually across major grain-producing regions. Innovations such as seed treatment encapsulation methods—currently under patent review—are poised to expand its utility into high-value horticultural crops like grapes (Vitis vinifera).
Ongoing regulatory reviews by EPA and EFSA emphasize adherence to recommended application protocols to prevent off-target drift via particle drift mitigation strategies like low-drift nozzle configurations (Pest Management Science, 2024). These guidelines ensure continued approval under evolving pesticide regulations worldwide.
In conclusion, CAS No. 79277-27-3’s product thifensulfuron-methyl remains a cornerstone herbicidal tool, validated by decades of field performance and fortified by cutting-edge research addressing modern agricultural challenges such as climate resilience and resistance management.
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